3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one
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Overview
Description
3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a quinazolinone core, a piperazine ring, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This would include the use of large-scale reactors, continuous flow processes, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the quinazolinone core.
Reduction: Reduction reactions could potentially modify the quinazolinone core or the piperazine ring.
Substitution: The trifluoromethyl group and other substituents on the compound can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at various positions on the molecule.
Scientific Research Applications
3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one has been studied for its potential therapeutic applications. It is of interest in fields such as:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activities, such as anti-inflammatory or neuroprotective effects, are of significant interest.
Industry: Its chemical properties could make it useful in the development of new materials or pharmaceuticals.
Mechanism of Action
The exact mechanism of action for 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one is not well-documented in the search results. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research would be needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one include other quinazolinone derivatives, piperazine-containing molecules, and trifluoromethyl-substituted compounds. Examples might include:
- Quinazolinone derivatives with different substituents
- Piperazine-based pharmaceuticals
- Trifluoromethylated compounds used in medicinal chemistry
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2/c26-25(27,28)19-7-6-8-20(17-19)30-13-15-31(16-14-30)23(33)11-2-1-5-12-32-18-29-22-10-4-3-9-21(22)24(32)34/h3-4,6-10,17-18H,1-2,5,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPYFULYFZCKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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